

# URMC-099: A Potential Therapeutic for Perioperative Neurocognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | URMC-099 |           |
| Cat. No.:            | B612249  | Get Quote |

## An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Perioperative neurocognitive disorders (PND) are a significant and increasingly common complication following surgery, particularly in the elderly population.[1][2][3][4] Manifesting as a spectrum of cognitive impairments from delirium to longer-term cognitive decline, PND can lead to poor patient outcomes, increased mortality, and a substantial healthcare burden.[2][4][5][6] While the exact pathophysiology is still under investigation, a growing body of evidence points to neuroinflammation, triggered by the systemic inflammatory response to surgery, as a key driver.[7][8][9][10][11] This has led to the exploration of novel therapeutic strategies targeting the underlying inflammatory cascades. One such promising candidate is **URMC-099**, a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3).[12][13][14] This technical guide provides a comprehensive overview of **URMC-099**, its mechanism of action, and the preclinical evidence supporting its potential use in preventing PND.

## Core Compound: URMC-099

**URMC-099** is a "broad spectrum" mixed-lineage kinase (MLK) inhibitor with primary activity against MLK3 (IC50 = 14 nM).[13][15] MLKs are a family of serine/threonine kinases that act as upstream regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[13] These pathways



are critically involved in cellular responses to stress and inflammation.[13] Developed by the University of Rochester Medical Center, **URMC-099** is characterized by its ability to cross the blood-brain barrier, a crucial feature for targeting central nervous system pathologies.[13][15] [16] Its therapeutic potential is being investigated in a range of neuroinflammatory and neurodegenerative conditions, including HIV-associated neurocognitive disorders (HAND) and Alzheimer's disease.[13][14][17]

## The Pathophysiology of PND and URMC-099's Mechanism of Intervention

The current hypothesis for PND pathogenesis suggests that peripheral surgical trauma initiates a systemic inflammatory response.[7] This leads to a cascade of events that ultimately results in neuroinflammation and cognitive dysfunction.

Key steps in the proposed PND signaling pathway include:

- Peripheral Inflammation: Surgical trauma triggers the release of pro-inflammatory cytokines and other mediators into the systemic circulation.
- Blood-Brain Barrier (BBB) Disruption: The systemic inflammation can compromise the integrity of the BBB, making it more permeable.[1][12]
- Microglial Activation: Increased BBB permeability allows inflammatory molecules and peripheral immune cells to enter the central nervous system, leading to the activation of microglia, the resident immune cells of the brain.[5][7][12]
- Neuroinflammation and Neuronal Dysfunction: Activated microglia release a host of proinflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen species.[7]
   [13] This neuroinflammatory environment can lead to synaptic dysfunction, neuronal
  damage, and ultimately, cognitive impairment.[7][16]

**URMC-099** is thought to interrupt this pathological cascade primarily through the inhibition of MLK3. By blocking MLK3, **URMC-099** prevents the downstream activation of the JNK and p38 MAPK signaling pathways within microglia.[13] This modulation of microglial activity shifts them from a pro-inflammatory to a more neuroprotective phenotype, thereby reducing the production of harmful inflammatory mediators and preserving neuronal function.[13][14]





Click to download full resolution via product page

Proposed signaling pathway in PND and the inhibitory action of **URMC-099**.



### Preclinical Evidence in a PND Model

A key study investigated the efficacy of **URMC-099** in a mouse model of PND induced by orthopedic surgery.[5][12][18] This model mimics the clinical scenario of patients undergoing procedures like hip or knee replacements, who are at a high risk for developing PND.[5]

## **Experimental Protocols**

Orthopedic Surgery Model:

- Subjects: 3- and 9-month-old male C57BL/6 mice were used.[18]
- Procedure: An open tibial fracture with intramedullary fixation was performed on the left hindlimb under general anesthesia (isoflurane) and analgesia (buprenorphine).[18] Shamtreated mice received anesthesia and analgesia but no surgery.[18]

#### **URMC-099** Administration:

- Formulation: URMC-099 was dissolved in a vehicle solution containing PEG400 and sterile saline to a final concentration of 2 mg/mL.[5]
- Dosing Paradigms:
  - Pilot Experiment (9-month-old mice): 10 mg/kg of URMC-099 administered intraperitoneally (i.p.) five times, spaced 12 hours apart. Three doses were given before surgery and two after.[12][18]
  - Prophylactic Treatment (3-month-old mice): 10 mg/kg of URMC-099 (i.p.) administered three times, spaced 12 hours apart, with the final dose given one hour before surgery.[5]
     [12][18]

#### Assessment Methods:

- Cognitive Function: Assessed using the "What-Where-When" and Memory Load Object
   Discrimination tasks to probe episodic and recognition memory.[12][18]
- Neuroinflammation and BBB Permeability:

## Foundational & Exploratory





- Microgliosis: Evaluated using unbiased stereology with F4/80 or Iba1 staining.[1][12]
- BBB Permeability: Assessed by immunostaining for immunoglobulin G (IgG)
   extravasation.[12][18]
- Microglial Dynamics and Morphology: Two-photon scanning laser microscopy and CLARITY with light-sheet microscopy were used.[12][18]
- Peripheral Immune Response: Assessed by cytokine/chemokine profiling and flow cytometry.
   [12][18]
- Fracture Healing: Long-term bone healing was assessed using micro-computerized tomography (microCT) and histomorphometry.[18]





Click to download full resolution via product page

Generalized experimental workflow for preclinical PND studies.

## **Quantitative Data Summary**

The preclinical studies demonstrated that **URMC-099** treatment effectively prevented surgery-induced cognitive deficits and neuroinflammation.[12] Both the perioperative and prophylactic dosing schedules were shown to be effective.[12]

Table 1: Effect of Prophylactic URMC-099 on Cognitive Performance



| Behavioral Task<br>Phase       | Vehicle + Surgery       | URMC-099 +<br>Surgery | Outcome                          |
|--------------------------------|-------------------------|-----------------------|----------------------------------|
| "What" (Object<br>Recognition) | Impaired Discrimination | Normal Discrimination | URMC-099 prevented deficit[19]   |
| "Where" (Object<br>Location)   | Impaired Discrimination | Normal Discrimination | URMC-099 prevented deficit[19]   |
| "When" (Temporal<br>Order)     | No Impairment           | No Impairment         | No effect of surgery or drug[19] |

Table 2: Effect of URMC-099 on Neuroinflammation and BBB Permeability

| Parameter                      | Vehicle + Surgery       | URMC-099 +<br>Surgery        | Outcome                           |
|--------------------------------|-------------------------|------------------------------|-----------------------------------|
| Microgliosis<br>(Hippocampus)  | Significantly Increased | Attenuated to Sham<br>Levels | URMC-099 reversed microgliosis[1] |
| BBB Permeability (IgG<br>Leak) | Significantly Increased | Attenuated to Sham<br>Levels | URMC-099 reversed<br>BBB leak[1]  |

Importantly, **URMC-099** prophylaxis did not negatively impact the peripheral innate immune response to surgery or long-term fracture healing, addressing a key safety concern for perioperative immunomodulatory therapies.[5][12][18]

### **Conclusion and Future Directions**

The preclinical data strongly support the therapeutic potential of **URMC-099** as a prophylactic agent to prevent perioperative neurocognitive disorders. By targeting the MLK3-p38/JNK signaling axis, **URMC-099** effectively mitigates the downstream neuroinflammatory consequences of surgery, including microglial activation and blood-brain barrier disruption, thereby preserving cognitive function.[12][13] The lack of interference with essential peripheral immune responses and bone healing further enhances its translational promise.[12]

For drug development professionals, **URMC-099** represents a compelling candidate for further investigation. Future research should focus on clinical trials to establish the safety and efficacy



of **URMC-099** in human surgical populations, particularly in elderly patients and those with preexisting cognitive vulnerabilities who are at the highest risk for PND. The development of a targeted, safe, and effective pharmacotherapy like **URMC-099** could revolutionize perioperative care and significantly improve the quality of life for millions of surgical patients worldwide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Mitigation of perioperative neurocognitive disorders: A holistic approach [frontiersin.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perioperative neurocognitive disorders: A narrative review focusing on diagnosis, prevention, and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Neuroinflammation in Postoperative Cognitive Dysfunction: Moving From Hypothesis to Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroinflammatory response of postoperative cognitive decline PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anesthesia-mediated neuroinflammatory sequelae in post operative cognitive dysfunction: mechanisms and therapeutic implications [frontiersin.org]
- 12. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]







- 13. alzdiscovery.org [alzdiscovery.org]
- 14. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 17. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [URMC-099: A Potential Therapeutic for Perioperative Neurocognitive Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612249#urmc-099-and-perioperative-neurocognitive-disorders-pnd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com